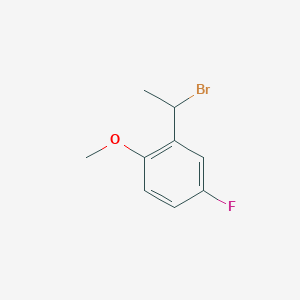

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

Description

BenchChem offers high-quality 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-bromoethyl)-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(10)8-5-7(11)3-4-9(8)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPRDFXWCIGONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

This guide provides a comprehensive overview of a viable synthetic pathway for 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene, a key intermediate in the development of various pharmaceutical compounds. The described methodology is grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust framework for its preparation.

Introduction and Strategic Approach

The synthesis of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene involves the introduction of a bromoethyl group onto a substituted benzene ring. The strategic placement of the bromoethyl moiety at the 2-position, ortho to the methoxy group, requires a carefully planned synthetic route. The pathway detailed herein commences with the commercially available 4-fluoroanisole and proceeds through a two-step sequence involving a Friedel-Crafts acylation followed by a benzylic bromination. This approach is favored for its reliability and the commercial availability of the starting materials.

Overall Synthesis Workflow:

Caption: A two-step synthesis of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene starting from 4-fluoroanisole.

Step-by-Step Synthesis Protocol

Step 1: Friedel-Crafts Acylation of 4-Fluoroanisole

The initial step involves the acylation of 4-fluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-donating methoxy group directs the incoming acetyl group primarily to the ortho and para positions. Due to the para position being occupied by the fluorine atom, the acylation occurs at the ortho position, yielding 1-(5-fluoro-2-methoxyphenyl)ethanone.

Reaction Mechanism:

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol:

-

To a stirred solution of 4-fluoroanisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir for 15-20 minutes at 0 °C.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(5-fluoro-2-methoxyphenyl)ethanone.

Quantitative Data Summary:

| Reagent | Molar Eq. |

| 4-Fluoroanisole | 1.0 |

| Aluminum Chloride | 1.2 |

| Acetyl Chloride | 1.1 |

Step 2: Benzylic Bromination of 1-(5-Fluoro-2-methoxyphenyl)ethanone

The second and final step is the selective bromination of the benzylic methyl group of the synthesized ketone. This is effectively achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under photochemical or thermal conditions.[1] The reaction proceeds via a free radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position due to the stability of the resulting benzylic radical.[2]

Reaction Mechanism:

Caption: Radical mechanism of benzylic bromination using NBS.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 1-(5-fluoro-2-methoxyphenyl)ethanone (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.02 eq).

-

Heat the mixture to reflux with continuous stirring and irradiation from the light source.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude product, 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene, can be purified by vacuum distillation or column chromatography.

Quantitative Data Summary:

| Reagent | Molar Eq. |

| 1-(5-Fluoro-2-methoxyphenyl)ethanone | 1.0 |

| N-Bromosuccinimide (NBS) | 1.1 |

| Benzoyl Peroxide | 0.02 |

Safety and Handling

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Acetyl chloride is a corrosive and lachrymatory liquid. Handle with care in a well-ventilated fume hood.

-

N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

-

Carbon tetrachloride and benzene are toxic and carcinogenic. Use appropriate engineering controls and PPE.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene. The use of well-established reactions like Friedel-Crafts acylation and benzylic bromination with NBS ensures high yields and purity of the final product. This guide serves as a valuable resource for researchers engaged in the synthesis of novel pharmaceutical agents and other fine chemicals.

References

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Chemistry Steps. Benzylic Bromination. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

- Google Patents.

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

National Center for Biotechnology Information. 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

National Center for Biotechnology Information. (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. [Link]

-

PubChem. 2-Bromo-4-fluoroanisole. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Bromination of styrene (62) using H 2 O 2 -HBr system or NBS in water... [Link]

-

The Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

-

PrepChem.com. Synthesis of 2-fluoro-4-bromoanisole. [Link]

- Google Patents. CN102146023B - Method for preparing p-fluoro anisole.

-

Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

-

Master Organic Chemistry. NBS As A Reagent For Allylic Bromination. [Link]

-

ResearchGate. Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]

- Google Patents.

-

J-STAGE. Bromination of Polystyrene with N-Bromosuccinimide, Debromination of the Brominated Polystyrene and Grafting of Vinyl Acetate on. [Link]

-

MDPI. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. [Link]

-

MDPI. 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][2][3]benzoxazine-3,5-dione. [Link]

-

ResearchGate. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

- Google Patents. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

Technical Monograph: 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

[1]

Executive Summary

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene (CAS: 1249296-67-0) is a specialized fluorinated aryl building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Characterized by a secondary benzylic bromide moiety, an electron-donating methoxy group, and an electron-withdrawing fluorine atom, this molecule exhibits a unique reactivity profile.[1] It serves as a critical electrophile for introducing the 1-(5-fluoro-2-methoxyphenyl)ethyl motif into complex scaffolds via nucleophilic substitution or cross-coupling protocols.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity patterns, designed for researchers requiring high-purity functionalization of aromatic systems.[1]

Physicochemical Profile & Structural Analysis

The molecule features a chiral center at the benzylic position.[1] Commercial supplies are typically racemic, though enantioselective synthesis is possible.[1] The ortho-methoxy group plays a pivotal role in stabilizing carbocation intermediates, significantly enhancing

Table 1: Key Chemical Properties

| Property | Data |

| CAS Registry Number | 1249296-67-0 |

| IUPAC Name | 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene |

| Molecular Formula | |

| Molecular Weight | 233.08 g/mol |

| Appearance | Colorless to pale yellow liquid (tendency to darken on storage) |

| Density (Predicted) | ~1.45 g/cm³ |

| Boiling Point (Predicted) | 240–250 °C (often distilled under reduced pressure) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in Water |

| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive |

Structural Reactivity Logic

-

Benzylic Bromide (Secondary): The C–Br bond is weak due to benzylic stabilization. The secondary nature allows for both

(carbocation) and -

4-Fluoro Substituent: Exerts an inductive electron-withdrawing effect (-I), which slightly destabilizes the benzylic carbocation compared to the non-fluorinated analog, but provides metabolic stability in drug design.[1]

-

1-Methoxy Group: Strong resonance donor (+M).[1] Being ortho to the reactive center, it can stabilize the developing positive charge in

reactions via through-space interaction or resonance delocalization.[1]

Synthetic Methodology

While direct radical bromination of 4-fluoro-2-ethylanisole is theoretically possible, it often suffers from poor regioselectivity (benzylic vs. ring bromination).[1] The industry-standard protocol relies on the reduction of the corresponding acetophenone followed by bromination, ensuring high regiocontrol.[1]

Protocol: Ketone Reduction-Bromination Sequence[1]

Precursor: 1-(5-Fluoro-2-methoxyphenyl)ethanone (CAS: 445-82-9).[1][2]

Step 1: Reduction to Alcohol

-

Dissolution: Dissolve 1-(5-fluoro-2-methoxyphenyl)ethanone (1.0 eq) in anhydrous MeOH at 0 °C.

-

Reduction: Slowly add

(1.1 eq) portion-wise to control hydrogen evolution.[1] -

Workup: Stir for 2 hours. Quench with saturated

.[1] Extract with EtOAc, dry over

Step 2: Bromination[3]

-

Setup: Dissolve the alcohol intermediate in anhydrous DCM under

atmosphere. Cool to 0 °C. -

Bromination: Add

(0.4 eq) dropwise.[1] Alternatively, use -

Reaction: Allow to warm to room temperature and stir for 3–12 hours. Monitor by TLC (disappearance of polar alcohol spot).[1]

-

Purification: Quench with

(aq). Wash organic layer with brine.[1] Flash chromatography (Hexanes/EtOAc) is recommended immediately, as the product degrades on silica over time.[1]

Figure 1: Step-wise synthetic pathway from the commercially available acetophenone precursor.[1]

Reactivity Profile & Transformations

The reactivity of 2-(1-bromoethyl)-4-fluoro-1-methoxybenzene is dominated by the lability of the C–Br bond.[1]

A. Nucleophilic Substitution ( vs )

-

Amination: Reacts readily with primary and secondary amines (

, MeCN, 60 °C) to form benzylic amines.[1] The ortho-methoxy group may accelerate this via anchimeric assistance.[1] -

Etherification: Reaction with alkoxides or phenols requires careful control to prevent elimination to the styrene.[1]

-

Azidation: Reaction with

in DMF yields the benzylic azide, a precursor for "Click" chemistry triazoles.[1]

B. Elimination (Side Reaction Warning)

Under strongly basic conditions (e.g.,

-

Mitigation: Use weak bases (

,

C. Metal-Mediated Coupling[1]

-

Grignard Formation: Can form the Grignard reagent (

) using activated Mg turnings in THF.[1] However, Wurtz-type homocoupling is a risk.[1] -

Cross-Coupling: Serves as an excellent electrophile in Suzuki-Miyaura or Negishi couplings to install the fluorinated aryl-ethyl motif.[1]

Figure 2: Divergent reactivity pathways.[1] Red dashed line indicates the primary decomposition/side-reaction risk.[1]

Handling, Stability & Safety

Stability

-

Thermal: Unstable above 100 °C; risk of HBr elimination.[1]

-

Hydrolysis: Slowly hydrolyzes in moist air to the alcohol and HBr.[1]

-

Storage: Store at 2–8 °C under Argon/Nitrogen.

Safety Protocol

-

Lachrymator: Like benzyl bromide, this compound is a potent eye and respiratory irritant.[1] All operations must be performed in a fume hood.[1]

-

Skin Contact: Corrosive.[1][4] Wear nitrile gloves and lab coat.[1]

-

Neutralization: Spills should be treated with aqueous sodium bisulfite or dilute ammonia to quench the alkylating potential.[1]

References

-

CAS Registry Entry: 1249296-67-0.[1] Chemical Abstracts Service.[1]

-

Precursor Data: 1-(5-Fluoro-2-methoxyphenyl)ethanone (CAS 445-82-9).[1][2][5] (Analogous structure verification).[1]

-

General Synthesis of Benzylic Bromides

-

Reactivity of Fluorinated Anisoles

-

G. Sandford, Perfluoroalkanes, Tetrahedron, 2003.[1] (Electronic effects of Fluorine on benzylic reactivity).

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. 445-82-9|1-(5-Fluoro-2-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1stsci.com [1stsci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Technical Guide: Safety and Handling of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

Executive Technical Summary

Compound: 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene CAS Registry Number: 1249296-67-0 Chemical Class: Benzylic Bromide / Halogenated Anisole Primary Utility: Electrophilic intermediate for alkylation in medicinal chemistry (e.g., introduction of the 1-(5-fluoro-2-methoxyphenyl)ethyl moiety).

Critical Hazard Alert: This compound is a benzylic bromide derivative . Like its structural analogs (e.g., benzyl bromide), it must be treated as a potent lachrymator and a severe skin/eye irritant (potential corrosive). It acts as a powerful alkylating agent, capable of modifying biological macromolecules.

Operational Core Directive: All manipulation must occur within a certified chemical fume hood. Zero-tolerance for benchtop handling. Moisture sensitivity requires inert atmosphere storage to prevent the liberation of hydrogen bromide (HBr) gas.

Physicochemical & Hazard Profile

Chemical Identity

| Property | Data |

| Molecular Formula | C₉H₁₀BrFO |

| Molecular Weight | 233.08 g/mol |

| Structure | A methoxybenzene core with a fluorine at the 4-position and a reactive 1-bromoethyl group at the 2-position.[1] |

| Physical State | Liquid (typically) or low-melting solid depending on purity. |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Hydrolyzes in water. |

Toxicology & Reactivity (The "Why" Behind the Safety)

The safety profile of this molecule is dictated by the benzylic C-Br bond .

-

Mechanism of Toxicity (Alkylating Agent): The carbon attached to the bromine is highly electrophilic due to the electron-withdrawing nature of the bromine and the resonance stabilization of the transition state by the benzene ring. It readily undergoes Sₙ2 reactions with biological nucleophiles (DNA bases, protein cysteine residues), leading to cytotoxicity.

-

Lachrymatory Effect: Benzylic halides interact with TRPA1 ion channels in sensory nerves, causing intense pain and tearing even at low ppm concentrations.

-

Decomposition Risk: In the presence of ambient moisture, the compound hydrolyzes to form the corresponding benzyl alcohol and Hydrogen Bromide (HBr) , a corrosive acid gas.

Diagram 1: Reactivity & Decomposition Pathway

Caption: Moisture-induced hydrolysis pathway releasing corrosive HBr gas.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Primary Containment: Chemical Fume Hood operating at face velocity >100 fpm.

-

Secondary Containment: All reactions and storage vessels must be placed in secondary trays (polypropylene or stainless steel) to contain spills.

-

Atmosphere: Handle under Nitrogen (N₂) or Argon (Ar) to prevent hydrolysis.

PPE Selection Strategy (Self-Validating Protocol)

Standard nitrile gloves often provide insufficient protection against benzylic halides due to rapid permeation.

| PPE Component | Specification | Rationale |

| Hand Protection | Double Gloving Required. Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil+) | Benzylic bromides can permeate standard thin nitrile in <10 minutes. Laminate films provide >4 hour breakthrough time. |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient against lachrymatory vapors which can bypass side shields. |

| Respiratory | Not required if in Fume Hood.[2] | If hood failure occurs, full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required. |

| Body | Lab coat (Cotton/Poly) + Chemical Apron | Prevents fabric saturation and skin contact during splashes. |

Operational Protocols

Storage & Stability[3]

-

Temperature: Store refrigerated (2–8°C).

-

Environment: Store under inert gas (Argon preferred due to density).

-

Container: Amber glass with Teflon-lined caps.

-

Self-Validation Check: Before opening, inspect the headspace. White "fog" indicates HBr formation (decomposition). Yellow/Orange discoloration of the liquid indicates bromine liberation.

Safe Handling & Transfer Workflow

Objective: Transfer without exposing the operator to vapors.

-

Preparation: Place the receiving vessel and the source container in the fume hood.

-

Inerting: Purge the receiving vessel with N₂/Ar.

-

Transfer:

-

Small Scale (<10 mL): Use a glass syringe with a long needle (Luer-lock). Avoid plastic syringes if possible, or use immediately, as benzylic halides can swell rubber pistons.

-

Large Scale (>10 mL): Cannula transfer (double-tipped needle) using positive inert gas pressure. Do not pour.

-

-

Rinsing: Immediately rinse the syringe/needle with a quenching solution (see 4.4) before removing it from the hood.

Diagram 2: Safe Handling Workflow

Caption: Logic flow for safe material transfer preventing exposure and contamination.

Reaction Setup

-

Solvents: Use anhydrous solvents (DCM, THF, DMF) to prevent hydrolysis.

-

Scrubbing: If the reaction is heated, the condenser exhaust should be routed through a base trap (e.g., NaOH solution) to neutralize any escaping HBr or alkyl bromide vapors.

Decontamination & Spill Cleanup (The "Quench")

Principle: Convert the electrophilic alkyl bromide into a harmless ether or alcohol.

-

Quenching Solution: 10% Ethanolamine in water OR Saturated Sodium Bicarbonate (NaHCO₃).

-

Mechanism: Ethanolamine (primary amine) rapidly attacks the alkyl bromide (SN2), destroying the electrophile.

-

-

Spill Protocol:

-

Evacuate the immediate area if lachrymatory effects are felt.

-

Don full PPE (including laminate gloves).

-

Cover spill with vermiculite or sand .

-

Apply the Quenching Solution gently over the absorbent.

-

Allow to sit for 15-30 minutes to ensure neutralization.

-

Collect into a chemical waste container labeled "Halogenated Organic - Deactivated".

-

Emergency Response

| Scenario | Immediate Action | Medical Follow-up |

| Eye Contact | IMMEDIATE flushing with water for 15 minutes.[3][4][5] Hold eyelids open. | Seek ophthalmologist immediately. Lachrymators can cause corneal edema. |

| Skin Contact | Drench with water for 15 min.[2][3][4][5][6][7] Soap is essential to remove the lipophilic bromide. | Monitor for delayed burns (blistering may occur hours later). |

| Inhalation | Move to fresh air.[2][3][4][5][6][7][8][9][10] If breathing is labored, administer oxygen (trained personnel only). | Monitor for pulmonary edema (fluid in lungs) for 24 hours. |

References

-

Sigma-Aldrich. Safety Data Sheet: Benzyl Bromide (Class Analog). Retrieved from (Used for SAR-based hazard identification of benzylic bromides).

-

Thermo Fisher Scientific. Safety Data Sheet: 4-Bromoanisole.[4] Retrieved from .

-

PubChem. Compound Summary: 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene (CAS 1249296-67-0). Retrieved from .

-

National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Benzyl Bromide. Retrieved from .

(Note: Specific toxicity data for CAS 1249296-67-0 is limited; protocols are derived from authoritative guidelines for the structural class of benzylic bromides to ensure maximum safety margins.)

Sources

- 1. 1-fluoro-4-methoxybenzene | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.fr [fishersci.fr]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. msds.nipissingu.ca [msds.nipissingu.ca]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical characteristics of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

[1]

Executive Summary

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene (CAS: 1249296-67-0) is a specialized chiral building block used primarily in the synthesis of pharmaceutical intermediates. Structurally, it consists of an anisole (methoxybenzene) core substituted with a fluorine atom at the para position relative to the methoxy group, and a reactive 1-bromoethyl moiety at the ortho position.[1]

This compound belongs to the class of benzylic bromides , characterized by high electrophilic reactivity.[1] It serves as a critical alkylating agent in the development of fluorinated bioactive molecules, particularly where the introduction of a chiral ethyl-aryl motif is required to modulate lipophilicity and metabolic stability.

Chemical Identity & Structural Analysis[3][4][5]

| Attribute | Detail |

| CAS Number | 1249296-67-0 |

| IUPAC Name | 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene |

| Synonyms | 1-(1-Bromoethyl)-5-fluoro-2-methoxybenzene; |

| Molecular Formula | C |

| Molecular Weight | 233.08 g/mol |

| SMILES | COC1=C(C(C)Br)C=C(F)C=C1 |

| Chirality | Yes (1 Stereocenter at the ethyl |

Structural Visualization

The molecule features a highly reactive benzylic carbon-bromine bond. The ortho-methoxy group provides steric influence and electron-donating effects that stabilize the benzylic carbocation intermediate during S

Physical Characteristics

Note: Specific experimental values for this intermediate are proprietary. The data below represents high-confidence predictive modeling based on structural analogs (e.g., 1-(1-bromoethyl)-4-methoxybenzene) and group contribution methods.

| Property | Value / Range (Predicted) | Condition |

| Physical State | Liquid or Low-Melting Solid | @ 25°C |

| Boiling Point | 115 – 120°C | @ 1.5 mmHg (Vacuum) |

| Boiling Point (Extrapolated) | ~245 – 250°C | @ 760 mmHg (Decomposes) |

| Density | 1.45 ± 0.05 g/cm³ | @ 20°C |

| Refractive Index ( | 1.545 – 1.555 | @ 20°C |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Organic Solvents |

| Flash Point | > 110°C | Closed Cup |

Spectral Profile (Expected)

-

H NMR (CDCl

-

F NMR:

-

MS (EI): Molecular ion peaks at m/z 232/234 (1:1 ratio due to

Br/

Synthesis & Experimental Protocol

The synthesis of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene typically proceeds via the bromination of its alcohol precursor, 1-(5-Fluoro-2-methoxyphenyl)ethanol . This alcohol is derived from the reduction of 2'-Methoxy-5'-fluoroacetophenone .

Workflow Diagram

Figure 1: Synthetic route from acetophenone precursor to benzylic bromide.[1]

Detailed Protocol (Standardized)

Step 1: Reduction of Acetophenone[1]

-

Charge: Dissolve 10.0 mmol of 2'-Methoxy-5'-fluoroacetophenone in 30 mL of anhydrous Methanol (MeOH).

-

Cool: Cool the solution to 0°C using an ice bath.

-

React: Add Sodium Borohydride (NaBH

, 11.0 mmol) portion-wise over 15 minutes. Gas evolution (H -

Monitor: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (Hexane/EtOAc 3:1) until ketone is consumed.

-

Quench: Quench with saturated NH

Cl solution. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO

Step 2: Bromination (The Critical Step)

Caution: Benzylic bromides are lachrymators.

-

Dissolve: Dissolve the crude alcohol (from Step 1) in anhydrous Dichloromethane (DCM) (10 mL/g) under Nitrogen atmosphere.

-

Cool: Cool to 0°C.

-

Add Reagent: Add Phosphorus Tribromide (PBr

, 0.4 equiv) dropwise. Alternatively, aqueous HBr (48%) can be used for larger scales but may reduce yield due to hydrolysis.[1] -

Stir: Stir at 0°C for 1–2 hours.

-

Workup: Pour onto ice/water. Separate the organic layer.[2] Wash with saturated NaHCO

(to remove acid traces) and Brine. -

Purification: Dry over anhydrous Na

SO

Reactivity & Stability

Mechanism of Action

The 1-bromoethyl group is highly susceptible to Nucleophilic Substitution.

-

S

1 Pathway: Favored in polar protic solvents due to the stabilization of the benzylic carbocation by the ortho-methoxy group (resonance donation). -

S

2 Pathway: Favored with strong nucleophiles in aprotic solvents.

Stability Profile

-

Thermal: Unstable above 100°C; prone to elimination (forming the styrene derivative) or polymerization.

-

Hydrolysis: Rapidly hydrolyzes to the alcohol in the presence of moisture.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent radical decomposition.

Safety & Toxicology (MSDS Highlights)

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Lachrymator | -- | High Alert: Induces severe tearing and respiratory irritation. |

Handling Precautions:

-

Always handle inside a certified chemical fume hood.

-

Wear butyl rubber gloves and chemical splash goggles.

-

In case of contact, wash immediately with 5% sodium bicarbonate solution, then water.[1]

References

-

Sigma-Aldrich. Product Catalog: 2-(1-bromoethyl)-4-fluoro-1-methoxybenzene. Retrieved from .

-

PubChem. Compound Summary: Benzylic Bromide Derivatives. National Library of Medicine. Retrieved from .

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Benzylic Bromination Protocols).

-

Chemical Book. CAS 1249296-67-0 Entry. Retrieved from .

Methodological & Application

The Strategic Utility of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Chiral Amine Synthesis

In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Key to this endeavor is the availability of versatile and strategically functionalized building blocks. 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene emerges as a valuable, albeit specialized, reagent in the medicinal chemist's toolbox. Its utility primarily lies in its role as a precursor to chiral amines, specifically derivatives of 1-(4-fluoro-2-methoxyphenyl)ethylamine. These chiral amines are integral components of numerous biologically active compounds, offering a scaffold for the construction of complex and potent therapeutics.

The strategic placement of a fluorine atom and a methoxy group on the aromatic ring, combined with the reactive bromoethyl side chain, provides a unique combination of properties. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the final drug molecule.[1][2][3][4] The methoxy group can also influence the electronic and steric properties of the molecule. This guide provides detailed application notes and protocols for the effective utilization of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Handling

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrFO | [5] |

| Molecular Weight | 233.08 g/mol | [6] |

| CAS Number | 1249296-67-0 | [5] |

| Appearance | Liquid | [5] |

| Storage | Store at -10°C, sealed in a dry environment. | [5] |

Safety and Handling: 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential to prevent skin and eye contact.

Core Application: Synthesis of Chiral 1-(4-Fluoro-2-methoxyphenyl)ethylamines

The primary application of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene is as an electrophile for the synthesis of chiral amines. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an ideal substrate for reaction with a variety of nitrogen nucleophiles. The resulting 1-(4-fluoro-2-methoxyphenyl)ethyl moiety is a key pharmacophore in several classes of therapeutic agents.

A common and efficient route to the corresponding chiral amine involves a two-step process: first, the synthesis of the racemic amine via nucleophilic substitution, followed by chiral resolution to obtain the desired enantiomer. Alternatively, stereoselective methods can be employed for the direct synthesis of the enantiomerically pure amine.[7][8]

Experimental Protocol 1: Synthesis of Racemic 1-(4-Fluoro-2-methoxyphenyl)ethylamine

This protocol describes the synthesis of the racemic amine through a simple and robust nucleophilic substitution reaction with ammonia.

Reaction Scheme:

A schematic of the synthesis of racemic 1-(4-Fluoro-2-methoxyphenyl)ethylamine.

Materials:

-

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

-

Ammonia solution (e.g., 7N in methanol)

-

Anhydrous tetrahydrofuran (THF) or methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Dichloromethane (DCM)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene (1.0 eq) in anhydrous THF or methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of ammonia solution (e.g., 7N in methanol, 5-10 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude racemic amine.

-

Purify the product by column chromatography on silica gel (eluting with a gradient of DCM/methanol) to obtain pure racemic 1-(4-fluoro-2-methoxyphenyl)ethylamine.

Chiral Resolution

The resulting racemic amine can be resolved into its individual enantiomers using standard techniques, such as the formation of diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid) followed by fractional crystallization.

Advanced Applications in Medicinal Chemistry: Cross-Coupling Reactions

While the primary reactivity of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene is at the benzylic bromide, the aromatic ring itself can participate in various palladium-catalyzed cross-coupling reactions. This allows for further diversification of the molecular scaffold, enabling the synthesis of a wide range of complex drug-like molecules. It is important to note that for these reactions, the bromoethyl side chain may need to be protected or the reaction conditions carefully optimized to avoid side reactions. Alternatively, a related starting material, such as 4-bromo-1-fluoro-2-(methoxymethyl)benzene, can be used where the aromatic bromine is the primary site for cross-coupling.[9]

Conceptual Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between an aryl halide and an organoboron compound.[9]

A conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.

Conceptual Workflow: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

A conceptual workflow for a Heck cross-coupling reaction.

Conclusion

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene is a valuable and versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of chiral 1-(4-fluoro-2-methoxyphenyl)ethylamine derivatives. The presence of the fluoro and methoxy substituents on the aromatic ring provides opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidates. Furthermore, the potential for palladium-catalyzed cross-coupling reactions on the aromatic ring expands the synthetic utility of this scaffold, allowing for the creation of diverse and complex molecular architectures for drug discovery programs. The protocols and conceptual workflows provided in this guide offer a starting point for researchers to explore the full potential of this important chemical intermediate.

References

-

MySkinRecipes. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. [Link]

-

Elibrary. Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. [Link]

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Journal of the American Chemical Society. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. [Link]

-

ChemBK. 1-(4-fluoro-3-methoxyphenyl)ethanone. [Link]

-

Supporting Information. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. [Link]

-

Vapourtec. A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]

-

Matrix Fine Chemicals. 2-BROMO-4-FLUORO-1-METHOXYBENZENE | CAS 452-08-4. [Link]

-

PMC. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

ResearchGate. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

PMC. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

-

ChemRxiv. Synthesis and Photocyclization of Fluorinated Tetraphenylethylenes. [Link]

-

OUCI. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. [Link]

-

Research Explorer The University of Manchester. Novel Reductive Aminases for the Preparation of Chiral Amines. [Link]

-

Thieme E-Journals. Synthesis / Full Text. [Link]

-

Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy. [Link]

-

ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

Reddit. Methoxy-bromination and alkylation problems. [Link]

-

ResearchGate. How to do alkylation of NHBOc amines using alkyl bromide?. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

PubChem. (S)-1-(4-Methoxyphenyl)ethylamine. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

ScienceLink. Putting the F in pharma. [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

-

PMC. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. ajrconline.org [ajrconline.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(1-bromoethyl)-4-fluoro-1-methoxybenzene | 1249296-67-0 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene [myskinrecipes.com]

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene as an alkylating agent

An Application Guide for the Strategic Use of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene in Alkylation Reactions

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic introduction of specific structural motifs is paramount to tuning molecular properties. 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene emerges as a highly valuable alkylating agent, designed to introduce the 1-(4-fluoro-2-methoxyphenyl)ethyl moiety to a variety of nucleophiles. Its architecture is notable: the benzylic bromide offers a reactive site for nucleophilic substitution, while the fluoro and methoxy groups on the aromatic ring provide tools to modulate electronic properties, lipophilicity, and metabolic stability of the target molecule.[1]

This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene as a key intermediate in drug discovery and fine chemical synthesis.[1][2] We will delve into its reactivity, offer validated starting protocols for N- and O-alkylation, and discuss the critical parameters for reaction optimization and troubleshooting.

Reagent Profile and Safety Mandates

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Physicochemical and Safety Data

| Property | Value | Source |

| IUPAC Name | 2-(1-bromoethyl)-4-fluoro-1-methoxybenzene | [3] |

| CAS Number | 1249296-67-0 | [3] |

| Molecular Formula | C₉H₁₀BrFO | [3] |

| Molecular Weight | 233.08 g/mol | [4] |

| Appearance | Liquid | [3] |

| Storage | Store at -10°C; may require shipping on ice pack | [3] |

Safety Precautions: [3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] In case of contact, rinse immediately and thoroughly with water and seek medical advice.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Core Reactivity: The Benzylic Alkylation Mechanism

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene is a classic electrophile that participates in nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. The carbon atom bonded to the bromine is electron-deficient and susceptible to attack by electron-rich nucleophiles. The benzylic position of the bromine atom enhances its reactivity, as the phenyl ring stabilizes the developing partial charges in the transition state.

Caption: Generalized Sₙ2 mechanism for alkylation.

Application Protocol 1: N-Alkylation of Amines

The formation of C-N bonds via alkylation is a cornerstone of medicinal chemistry. This protocol provides a robust starting point for the mono-alkylation of primary or secondary amines.

Step-by-Step Protocol

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq).

-

Solvent and Base Addition: Dissolve the amine in a suitable polar aprotic solvent (e.g., Acetonitrile or DMF, ~0.1-0.5 M). Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or an organic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Addition of Alkylating Agent: While stirring the suspension, add a solution of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene (1.0-1.2 eq) in the same solvent dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Filter off the inorganic base (if used). Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Causality and Experimental Choices

-

Base Selection: A base is required to neutralize the HBr generated during the reaction, driving it to completion. K₂CO₃ is a cost-effective and easily removable choice. For sensitive substrates, a non-nucleophilic organic base like DIPEA can prevent side reactions. The use of excess base is crucial.

-

Solvent Choice: Polar aprotic solvents like ACN and DMF are ideal as they effectively solvate the reactants and facilitate the Sₙ2 mechanism without interfering with the reaction.

-

Stoichiometry: A slight excess of the alkylating agent can help drive the reaction to completion, but this must be balanced against the risk of dialkylation, especially with primary amines. Careful monitoring is key.

-

Temperature: Heating is often necessary to overcome the activation energy of the reaction. However, excessive heat can promote elimination side reactions. An initial temperature of 60 °C is a reasonable starting point.

Application Protocol 2: O-Alkylation of Phenols

The synthesis of aryl ethers via Williamson ether synthesis is a fundamental transformation. This protocol is optimized for the O-alkylation of phenolic substrates.

Step-by-Step Protocol

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the phenol substrate (1.0 eq).

-

Solvent and Base Addition: Dissolve the phenol in anhydrous DMF or Acetone (~0.1-0.5 M). Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or, for less reactive phenols, a stronger base like sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) at 0 °C.

-

Deprotonation: If using NaH, allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

-

Addition of Alkylating Agent: Add a solution of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene (1.1-1.3 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (40-60 °C) may be required for less nucleophilic phenols. Monitor progress by TLC or LC-MS.

-

Workup: Cool the reaction to 0 °C. If NaH was used, carefully quench any excess by the slow addition of water. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality and Experimental Choices

-

Base Selection: The acidity of the phenol dictates the choice of base. K₂CO₃ is sufficient for many electron-neutral or electron-poor phenols.[8] For electron-rich or sterically hindered phenols, a stronger, non-reversible base like NaH is necessary to ensure complete deprotonation to the more nucleophilic phenoxide.[9]

-

Anhydrous Conditions: When using strong bases like NaH, strictly anhydrous conditions are critical to prevent quenching of the base and formation of unwanted byproducts.

-

Reaction Temperature: The alkylation of phenoxides is typically exothermic. Adding the alkylating agent at a controlled temperature and then allowing the reaction to proceed at room temperature or with gentle heat provides optimal control.[8]

General Workflow and Optimization Strategy

A systematic approach is essential for successful synthesis. The following workflow can be adapted for various substrates.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene [myskinrecipes.com]

- 3. 2-(1-bromoethyl)-4-fluoro-1-methoxybenzene | 1249296-67-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.fr [fishersci.fr]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. US2470902A - Alkylation of phenols - Google Patents [patents.google.com]

- 9. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Experimental Protocols for 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

Executive Summary: The "Chiral Fluorinated Linker"

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene is a specialized secondary benzylic bromide intermediate.[1] Its structural uniqueness lies in the convergence of three chemically distinct functionalities:

-

Secondary Benzylic Bromide: A highly reactive electrophilic center prone to both

and -

Ortho-Methoxy Group: Provides steric steering and electronic stabilization (via resonance) to the benzylic position, while serving as a potential handle for demethylation/chelation.[1][2]

-

Para-Fluoro Substituent: Modulates lipophilicity and metabolic stability without significantly altering steric demand, a critical feature for medicinal chemistry (bioisostere design).[1][2]

This guide details the handling, stability, and synthetic utilization of this compound, specifically addressing the challenges of

Chemical Profile & Stability

Warning: This compound is a potent lachrymator and vesicant.[1][2] All operations must be performed in a fume hood.[2][3]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 233.08 g/mol |

| Physical State | Colorless to pale yellow oil |

| Reactivity Class | Secondary Benzylic Halide (Electrophile) |

| Major Impurity | 4-Fluoro-2-vinylanisole (Elimination product) |

| Storage | -20°C, under Argon/Nitrogen, anhydrous |

Stability Mechanism

The secondary benzylic bromide is thermally labile.[2] The ortho-methoxy group stabilizes the incipient carbocation, lowering the activation energy for ionization (

Critical Handling Rule: Always store over activated 4Å molecular sieves or silver wool to scavenge trace acid/moisture.[1][2]

Mechanistic Insight: The Reactivity Landscape

The reaction outcome is dictated by the competition between Substitution (

-

Pathway A (

): Favored by strong, unhindered nucleophiles (e.g., Azide, Thiolates) in polar aprotic solvents.[1] Inverts stereochemistry. -

Pathway B (

): Favored by weak nucleophiles or protic solvents.[1][2] Leads to racemization.[2] -

Pathway C (Elimination): The "Styrene Trap".[1][2] Strong bases (e.g., NaOEt, LDA) or high heat will exclusively yield the styrene derivative due to the acidity of the

-proton.

Figure 1: Mechanistic divergence of secondary benzylic bromides.[1][2] The E2 pathway is the primary failure mode in synthesis.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Synthesize a pharmacophore scaffold via N-alkylation without inducing elimination.[1][2] Challenge: Secondary benzylic bromides react sluggishly with amines compared to primary halides, and heating often triggers elimination.[2]

Reagents:

-

Substrate: 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene (1.0 equiv)[1]

-

Nucleophile: Morpholine or Benzylamine (1.2 equiv)[1]

-

Base:

(2.0 equiv) - Avoid strong bases like NaOH[1] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

-

Additive: KI (0.1 equiv) - Finkelstein catalyst[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve the amine (1.2 equiv) and

(2.0 equiv) in anhydrous MeCN (0.2 M concentration relative to substrate). -

Activation: Add KI (0.1 equiv). Stir for 10 minutes at Room Temperature (RT).

-

Addition: Add the benzylic bromide (1.0 equiv) dropwise over 5 minutes. Note: Rapid addition can cause local heating and elimination.[1]

-

Reaction: Stir at 40°C. Monitor by TLC (Hexane/EtOAc 4:1).

-

Checkpoint: If reaction is too slow (>12h), increase temp to 50°C but do not exceed 60°C .

-

-

Work-up:

-

Purification: Flash chromatography on silica gel. (Note: The amine product is basic; pre-treat silica with 1%

to prevent streaking).[1][2]

Protocol B: C-C Bond Formation via Malonate Alkylation

Objective: Extend the carbon chain for phenylacetic acid derivatives.

Reagents:

-

Substrate (1.0 equiv)

-

Diethyl Malonate (1.5 equiv)[1]

-

Base: NaH (60% dispersion, 1.2 equiv) or

(mild alternative)[1] -

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

Enolate Formation: In a dried flask under

, suspend NaH in THF at 0°C. Add Diethyl Malonate dropwise. Stir 30 min until -

Coupling: Cool the enolate solution to -10°C. Low temperature is critical to suppress E2 elimination.

-

Addition: Add the benzylic bromide (dissolved in minimal THF) slowly.

-

Reaction: Allow to warm to RT slowly over 4 hours.

-

Quench: Carefully add saturated

solution.[1][2] -

Isolation: Extract with EtOAc. The product is a stable diester.[2]

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Formation of Styrene (Vinyl) | Base is too strong or Temp too high.[1][2] | Switch base from NaH/NaOH to |

| Low Conversion | Steric hindrance from ortho-OMe.[1][2] | Add catalyst: TBAI (Tetrabutylammonium iodide) or KI (10 mol%).[1][2] Switch solvent to DMF.[2] |

| Hydrolysis (Alcohol formation) | Wet solvent or atmospheric moisture.[1][2] | Use anhydrous solvents (Sure/Seal™).[1][2] Keep reaction under inert atmosphere. |

| Darkening/Tarring | Polymerization of styrene byproduct.[2] | Add radical inhibitor (BHT) if distilling.[1][2] |

References

-

Reactivity of Benzylic Halides

-

Handling of Lachrymators & Benzylic Bromides

-

Synthesis of Fluorinated Anisoles

-

Nucleophilic Substitution Protocols

Sources

The Strategic Utility of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and its derivatives into molecular scaffolds has become an indispensable tool for medicinal chemists.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4] Within this context, 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene emerges as a highly valuable, albeit specialized, building block for the synthesis of complex pharmaceutical intermediates. Its structure, featuring a reactive benzylic bromide, an electron-donating methoxy group, and a metabolism-blocking fluorine atom, offers a powerful combination for the construction of novel chemical entities.

This comprehensive guide provides an in-depth exploration of the synthesis and application of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene. We will delve into the rationale behind its synthetic utility, present detailed, field-proven protocols for its preparation and subsequent reactions, and offer insights into its role in the generation of key pharmaceutical precursors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Chemical Properties and Synthetic Rationale

The synthetic utility of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene is rooted in the distinct properties of its constituent functional groups:

-

The Benzylic Bromide: The bromoethyl group is the primary reactive site of the molecule. As a benzylic halide, the C-Br bond is readily cleaved in nucleophilic substitution reactions due to the stabilization of the resulting carbocation (in SN1-type reactions) or the transition state (in SN2-type reactions) by the adjacent aromatic ring. This makes it an excellent electrophile for forming new carbon-heteroatom and carbon-carbon bonds.

-

The 4-Fluoro Substituent: The fluorine atom at the para-position to the methoxy group serves several critical functions in drug design. It can enhance metabolic stability by blocking potential sites of oxidation on the aromatic ring.[4] Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets.[1][2]

-

The 1-Methoxy Substituent: The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. While this is less critical for the reactions of the bromoethyl side chain, it can be a consideration in multi-step syntheses. More importantly, the methoxy group can participate in hydrogen bonding and other interactions within a drug's binding pocket.

The interplay of these features makes 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene a prime candidate for introducing the 1-(4-fluoro-2-methoxyphenyl)ethyl moiety into a target molecule, a substructure that holds potential for biological activity.

Synthesis of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene: A Proposed Pathway

Caption: Proposed synthetic pathway for 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene.

Part 1: Synthesis of 1-(4-Fluoro-2-methoxyphenyl)ethanone

The initial step involves the Friedel-Crafts acylation of 3-fluoroanisole. This reaction introduces the acetyl group onto the aromatic ring, ortho to the methoxy group and para to the fluorine, driven by the directing effects of the substituents.[5][6][7]

Protocol:

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM, 200 mL) and cool the mixture to 0 °C in an ice bath.

-

Addition of Reactants: Add 3-fluoroanisole (1.0 equivalent) to the stirred suspension. Prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (150 mL), followed by brine (150 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(4-fluoro-2-methoxyphenyl)ethanone.

Part 2: Reduction to 1-(4-Fluoro-2-methoxyphenyl)ethanol

The synthesized ketone is then reduced to the corresponding secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).[8][9][10][11][12]

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(4-fluoro-2-methoxyphenyl)ethanone (1.0 equivalent) in methanol (100 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water (50 mL). Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield 1-(4-fluoro-2-methoxyphenyl)ethanol, which can often be used in the next step without further purification.

Part 3: Bromination to 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

The final step is the conversion of the benzylic alcohol to the target benzylic bromide using phosphorus tribromide (PBr₃). This reaction typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry if a chiral starting material is used.[6][13][14]

Protocol:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add a solution of 1-(4-fluoro-2-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C.

-

Addition of Brominating Agent: Add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise to the stirred solution.

-

Reaction: Stir the mixture at 0 °C for 2-3 hours. Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution (150 mL).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene should be purified by column chromatography on silica gel.

Applications in the Synthesis of Pharmaceutical Intermediates

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene is a potent electrophile for the alkylation of a variety of nucleophiles, enabling the construction of key bonds in the synthesis of pharmaceutical intermediates.

Caption: Applications of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene in alkylation reactions.

Protocol 1: N-Alkylation for the Synthesis of Chiral Benzylic Amines

The formation of chiral amines is a critical step in the synthesis of many pharmaceuticals.[3][4] 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene can be used to alkylate primary or secondary amines to generate valuable intermediates.

Materials:

-

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., Acetonitrile, DMF)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.2 equivalents) and base (2.0 equivalents) in the chosen solvent.

-

Add a solution of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Filter off the solid base and concentrate the filtrate.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 2: O-Alkylation for the Synthesis of Aryl Ethers

The Williamson ether synthesis is a classic method for forming ether linkages.[16][17][18][19][20][21][22] The reaction of a phenoxide with 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene provides access to diaryl ethers.

Materials:

-

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

-

Phenol

-

Base (e.g., K₂CO₃, NaH)

-

Solvent (e.g., Acetone, DMF)

Procedure:

-

To a solution of the phenol (1.1 equivalents) in the solvent, add the base (1.5 equivalents) and stir for 30 minutes at room temperature to form the phenoxide.

-

Add 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene (1.0 equivalent) and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent, wash with brine, and dry.

-

Concentrate and purify by column chromatography.

Protocol 3: C-Alkylation for Carbon-Carbon Bond Formation

The alkylation of enolates with benzylic halides is a powerful method for constructing new C-C bonds.[14][23][24][25][26] This is particularly useful for synthesizing derivatives of malonic esters, which are precursors to a wide range of compounds.

Materials:

-

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

-

Active methylene compound (e.g., diethyl malonate)

-

Base (e.g., Sodium ethoxide)

-

Solvent (e.g., Ethanol)

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.0 equivalent) in ethanol.

-

To this solution, add diethyl malonate (1.0 equivalent) dropwise at 0 °C.

-

After stirring for 30 minutes, add 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene (1.0 equivalent) and allow the reaction to warm to room temperature.

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

Cool the reaction, remove the ethanol under reduced pressure, and add water to the residue.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the dialkylated product by vacuum distillation or column chromatography.

Data Summary

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 3-Fluoroanisole | C₇H₇FO | 126.13 | Starting material for Friedel-Crafts acylation. |

| 1-(4-Fluoro-2-methoxyphenyl)ethanone | C₉H₉FO₂ | 168.16 | Ketone intermediate. |

| 1-(4-Fluoro-2-methoxyphenyl)ethanol | C₉H₁₁FO₂ | 170.18 | Benzylic alcohol precursor. |

| 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene | C₉H₁₀BrFO | 233.08 | Target benzylic bromide; versatile alkylating agent. |

Conclusion

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene stands as a potent and versatile reagent in the toolkit of the medicinal chemist. While its direct synthesis and applications may not be extensively documented, its reactivity can be confidently predicted based on the well-established principles of organic chemistry. The protocols outlined in this guide, derived from analogous and proven transformations, provide a solid foundation for the synthesis and utilization of this valuable building block. The strategic combination of a reactive benzylic bromide with the beneficial electronic and metabolic properties of the fluoro and methoxy substituents makes it an attractive starting point for the development of novel pharmaceutical intermediates and, ultimately, new therapeutic agents.

References

-

[Sodium phenoxide patented technology retrieval search results - Eureka | Patsnap]([Link] sodio-fenossido)

-

[Sodium phenoxide patented technology retrieval search results - Eureka | Patsnap]([Link] sodio-fenossido)

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajrconline.org [ajrconline.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. 傅-克酰基化反应 [sigmaaldrich.cn]

- 6. praxilabs.com [praxilabs.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. webassign.net [webassign.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Sodium phenoxide - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. US1955080A - Method of preparing anhydrous alkali metal phenoxides - Google Patents [patents.google.com]

- 20. reddit.com [reddit.com]

- 21. Sodium phenoxide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 22. websites.umich.edu [websites.umich.edu]

- 23. scribd.com [scribd.com]

- 24. rsc.org [rsc.org]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. library2.smu.ca [library2.smu.ca]

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

Introduction

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene is a substituted aromatic compound with significant potential as a key intermediate in the synthesis of complex pharmaceutical agents and other high-value organic materials. The precise molecular structure, purity, and impurity profile of such intermediates are critical parameters that directly influence the yield, purity, and safety of the final active pharmaceutical ingredient (API).[1][2] Rigorous analytical characterization is therefore not merely a quality control measure but a foundational requirement under Good Laboratory Practice (GLP) and current Good Manufacturing Practice (cGMP) guidelines.[3][4][5][6]

This document provides a comprehensive guide to the analytical methodologies required for the full characterization of 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene. It is designed for researchers, analytical scientists, and drug development professionals, offering detailed, field-tested protocols and the scientific rationale behind the selection of an orthogonal, multi-technique approach.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before commencing any analytical work.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrFO | Calculated |

| Molecular Weight | 233.08 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (predicted) | --- |

| Boiling Point | ~235-245 °C (predicted) | --- |

| Solubility | Soluble in common organic solvents (e.g., CDCl₃, DMSO, Methanol, Dichloromethane) | --- |

Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's identity, structure, and purity. An orthogonal strategy, employing multiple techniques that measure different chemical properties, is essential for unambiguous characterization and method validation.[1][7] For instance, while NMR provides detailed structural connectivity, it is less suited for detecting non-protonated impurities, a task for which chromatography excels. This integrated approach ensures the quality, reliability, and integrity of analytical data.[3]

Caption: Fig 1: Orthogonal Analytical Workflow

Part 1: Structural Elucidation

The primary goal is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound.[8] By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[8][9] For this molecule, a suite of 1D and 2D experiments is recommended to assign every signal unambiguously.[10]

Expected Spectral Data: The chemical structure suggests a complex but interpretable set of signals. Aromatic protons resonate downfield (6.5-8.0 ppm) due to the ring current effect.[11]

| Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

| ¹H NMR | ~7.0-7.5 | Multiplets (m) | 3H, Aromatic (Ar-H) |

| ~5.2 | Quartet (q) | 1H, -CH(Br)CH₃ | |

| ~3.9 | Singlet (s) | 3H, -OCH₃ | |

| ~2.0 | Doublet (d) | 3H, -CH(Br)CH₃ | |

| ¹³C NMR | ~155-160 (d) | Doublet (d, ¹JCF) | C-F |

| ~150-155 (d) | Doublet (d, ²JCF) | C-OCH₃ | |

| ~110-130 (m) | Multiplets | 4x Aromatic C | |

| ~56 | Singlet (s) | -OCH₃ | |

| ~40 | Singlet (s) | -CH(Br)CH₃ | |

| ~25 | Singlet (s) | -CH(Br)CH₃ | |

| ¹⁹F NMR | ~(-110 to -120) | Singlet or Multiplet | 1F, Ar-F |

Note: Predicted values. Actual shifts depend on solvent and concentration. Coupling constants (J-values) will be critical for confirming assignments.[12]

Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[13]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum with 16-32 scans.

-

Set the spectral window from -1 to 10 ppm.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

Phase and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm. Integrate all peaks.[13]

-

-

¹³C NMR Acquisition:

-

Acquire a 1D proton-decoupled carbon spectrum with 1024-2048 scans.

-

Set the spectral window from -10 to 220 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a 1D proton-decoupled fluorine spectrum with 64-128 scans.

-

-

2D NMR (if required): If structural ambiguity remains, perform 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm bond connectivity.[8][10]

-

Data Reporting: Report chemical shifts (δ) in ppm, coupling constants (J) in Hertz (Hz), multiplicity (s, d, t, q, m), and integration. Adherence to IUPAC recommendations for data presentation is mandatory.[13][14][15]

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[16][17] For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique. A key diagnostic feature will be the isotopic pattern of bromine: the natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1, resulting in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.[18]

Expected Fragmentation Data:

| m/z (mass-to-charge) | Ion Identity | Expected Relative Abundance | Notes |

| 232 / 234 | [C₉H₁₀BrFO]⁺ | Moderate | Molecular ion (M/M+2), confirming molecular weight and presence of one bromine atom. |

| 153 | [M - Br]⁺ | High | Loss of bromine radical, a common fragmentation for organobromides. |

| 138 | [M - Br - CH₃]⁺ | Moderate | Subsequent loss of a methyl radical from the methoxy group. |

| 77 | [C₆H₅]⁺ | Low | A common fragment for aromatic compounds, though less likely here.[16] |

Protocol: GC-MS Analysis

-